molecular formula C20H13NO10S2 B14763536 14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid

14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid

Cat. No.: B14763536
M. Wt: 491.5 g/mol
InChI Key: CPAHWCXCAXMVFR-UHFFFAOYSA-N
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Description

Benzoxanthene yellow is a yellow fluorescent dye derived from benzoxanthene. It is known for its application in color converters for remote phosphor LED systems . This compound exhibits unique spectral properties and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoxanthene yellow can be synthesized through the reaction of 1-naphthol, 2-naphthol, or 1,3-diketones with a wide range of aldehydes and 1,3-diketones. This reaction is typically catalyzed by graphene oxide or sulfated graphene nanosheets in water, providing a green and efficient method . Another method involves using nanostructured zinc oxide as a heterogeneous catalyst, which offers ease of separation, reusability, and short reaction times .

Industrial Production Methods

Industrial production of benzoxanthene yellow often employs multi-component reactions, utilizing catalysts such as phosphoric acid supported on alumina or other solid acid catalysts. These methods ensure high yields and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Benzoxanthene yellow undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, oxalic acid, and various solid acid catalysts. The reactions are typically carried out under mild conditions, often in aqueous media to promote green chemistry principles .

Major Products

The major products formed from these reactions include various benzoxanthene derivatives, which exhibit a range of biological activities such as antibacterial, antiviral, and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxanthene yellow is unique due to its specific spectral properties and stability, making it particularly valuable in applications requiring long-lasting and stable fluorescent dyes. Its green synthesis methods and potential for high yields also set it apart from other similar compounds .

Properties

Molecular Formula

C20H13NO10S2

Molecular Weight

491.5 g/mol

IUPAC Name

14-(2-hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid

InChI

InChI=1S/C20H13NO10S2/c22-6-5-21-19(23)11-2-1-10-13-7-9(32(25,26)27)8-15(33(28,29)30)18(13)31-14-4-3-12(20(21)24)16(11)17(10)14/h1-4,7-8,22H,5-6H2,(H,25,26,27)(H,28,29,30)

InChI Key

CPAHWCXCAXMVFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C(O4)C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)N(C2=O)CCO

Origin of Product

United States

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